1-Methyl-8-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic organic compound that belongs to the class of imidazopurines. This compound features a complex molecular structure characterized by an imidazo[2,1-f]purine core, which is modified with various substituents including methyl and morpholinoethyl groups. Its unique structure is of significant interest in medicinal chemistry due to its potential biological activities and applications.
The compound is classified as an imidazopurine derivative. Imidazopurines are known for their roles in biological systems, particularly in nucleic acid metabolism. The specific compound in question can be sourced from various chemical suppliers and research institutions that specialize in synthetic organic compounds. It has been documented in chemical databases such as PubChem and KEGG, which provide detailed information on its properties and potential applications.
The synthesis of 1-methyl-8-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multiple synthetic steps:
These methods are standard practices in organic synthesis and allow for the efficient construction of the target molecule.
The molecular formula for 1-methyl-8-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is . The structure contains:
The InChI representation of the compound is as follows:
\text{InChI=1S/C15H20N4O3/c1-18-10-5-7-20(8-6-10)14(19)17-11(3)15(21)12(18)13(4)16/h5-8H2,1-4H3,(H,19,21)
This complex structure contributes to its unique chemical properties and potential biological activities.
The reactivity of 1-methyl-8-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can be explored through various chemical reactions:
These reactions are critical for understanding the compound's behavior in biological systems and its potential applications.
The mechanism of action for 1-methyl-8-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione primarily involves its interaction with specific biological targets such as enzymes or receptors:
These interactions can lead to significant biological effects that are being studied for therapeutic applications.
The physical properties of 1-methyl-8-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione include:
Chemical properties include:
Analytical techniques such as NMR spectroscopy and mass spectrometry are typically employed to characterize this compound further.
The applications of 1-methyl-8-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione span various fields:
This compound's unique structural features make it a valuable candidate for further research and development in these areas.
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3